molecular formula C10H18O2 B15223164 1,6-Di((S)-oxiran-2-yl)hexane

1,6-Di((S)-oxiran-2-yl)hexane

Cat. No.: B15223164
M. Wt: 170.25 g/mol
InChI Key: CFHWRTNORXTUDE-UWVGGRQHSA-N
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Description

1,6-Di((S)-oxiran-2-yl)hexane is an organic compound that features two oxirane (epoxide) rings attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Di((S)-oxiran-2-yl)hexane can be synthesized through the epoxidation of 1,6-hexadiene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the oxirane rings. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Di((S)-oxiran-2-yl)hexane undergoes various chemical reactions, including:

    Oxidation: The oxirane rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of 1,6-hexanediol.

    Substitution: Formation of various functionalized hexane derivatives.

Scientific Research Applications

1,6-Di((S)-oxiran-2-yl)hexane has several applications in scientific research:

    Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers and copolymers.

    Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive oxirane groups.

Mechanism of Action

The mechanism of action of 1,6-Di((S)-oxiran-2-yl)hexane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the hexane backbone.

Comparison with Similar Compounds

Similar Compounds

    1,6-Hexanediol: Similar backbone but lacks the oxirane rings, making it less reactive in certain chemical reactions.

    1,6-Diisocyanatohexane: Contains isocyanate groups instead of oxirane rings, used in the production of polyurethanes.

    1,6-Diaminohexane: Features amine groups, commonly used in the synthesis of nylon and other polyamides.

Uniqueness

1,6-Di((S)-oxiran-2-yl)hexane is unique due to the presence of two oxirane rings, which impart high reactivity and versatility in chemical synthesis. This makes it valuable in applications requiring cross-linking and functionalization.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2S)-2-[6-[(2S)-oxiran-2-yl]hexyl]oxirane

InChI

InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m0/s1

InChI Key

CFHWRTNORXTUDE-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H](O1)CCCCCC[C@H]2CO2

Canonical SMILES

C1C(O1)CCCCCCC2CO2

Origin of Product

United States

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